3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid
Description
Properties
Molecular Formula |
C9H14N2O4S |
|---|---|
Molecular Weight |
246.29 g/mol |
IUPAC Name |
3-[(1-ethylpyrazol-3-yl)methylsulfonyl]propanoic acid |
InChI |
InChI=1S/C9H14N2O4S/c1-2-11-5-3-8(10-11)7-16(14,15)6-4-9(12)13/h3,5H,2,4,6-7H2,1H3,(H,12,13) |
InChI Key |
USIYXXTTXCDFNU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CS(=O)(=O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Structural Overview and Synthetic Objectives
The target compound features a 1-ethylpyrazole core with a methylsulfonylpropanoic acid side chain. Key synthetic objectives include:
- Construction of the 1-ethylpyrazole ring.
- Introduction of the methylsulfonylpropanoic acid group.
- Optimization of reaction conditions for yield and purity.
The molecular formula C₉H₁₄N₂O₄S (MW: 246.28 g/mol) and SMILES CCN1C=CC(=N1)CS(=O)(=O)CCC(=O)O highlight the necessity for regioselective substitutions and oxidation steps.
Synthetic Routes and Methodologies
Pyrazole Core Synthesis
The 1-ethylpyrazole scaffold is typically synthesized via Knorr pyrazole synthesis or cyclocondensation of hydrazines with 1,3-diketones. For example:
- Ethylation : Reaction of pyrazole with ethyl iodide in the presence of a base (e.g., K₂CO₃) selectively alkylates the nitrogen.
- Functionalization : Introducing a methyl group at the 3-position via Friedel-Crafts alkylation or cross-coupling reactions.
Critical Parameters:
Sulfonylpropanoic Acid Side Chain Introduction
The sulfonyl and carboxylic acid groups are introduced sequentially:
Thioether Intermediate Formation
- Mercaptomethylation : React the 3-methylpyrazole with 3-chloropropanoic acid and a thiolating agent (e.g., NaSH) to form 3-(((1-ethyl-1H-pyrazol-3-yl)methyl)thio)propanoic acid .
Oxidation to Sulfonyl Group
Purification and Characterization
Purification Techniques
Challenges and Optimization
Side Reactions
Chemical Reactions Analysis
Types of Reactions
3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-cancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
5-Amino-3-hydroxy-1H-pyrazole Derivatives ()
Compounds such as (5-amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) and (5-amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) share the pyrazole core but differ in substituents:
- Key Differences: Functional Groups: 7a and 7b feature amino, hydroxy, and thiophene/ester groups, contrasting with the ethyl-sulfonyl-propanoic acid chain in the target compound. Reactivity: The amino and hydroxy groups in 7a/b enable hydrogen bonding and nucleophilic reactivity, whereas the sulfonyl group in the target compound may act as a strong electron-withdrawing group, increasing the acidity of the propanoic acid (pKa ~1–2 vs. ~4–5 for standard propanoic acids) . Applications: Pyrazole-thiophene hybrids (e.g., 7a/b) are often explored for pharmacological activity (e.g., kinase inhibition), while the sulfonyl-propanoic acid motif in the target compound could favor enzyme inhibition or coordination chemistry.
3-(Methylthio)propanoic Acid Esters ()
Compounds like 3-(methylthio)propanoic acid methyl ester and ethyl ester (identified in pineapple volatiles) share the propanoic acid backbone but replace the sulfonyl-pyrazole group with a thioether (-S-) linkage:
- Key Differences: Electronic Effects: Thioethers are less polar and electron-withdrawing than sulfonyl groups, leading to lower acidity (pKa ~4–5) and reduced solubility in polar solvents . Biological Relevance: Thioether-propanoic esters are associated with flavor/aroma profiles (e.g., pineapple), whereas sulfonyl-propanoic acids are more likely to exhibit bioactivity due to sulfonamide-like properties.
Physicochemical and Functional Comparisons
Table 1: Comparative Analysis of Key Features
Biological Activity
3-(((1-Ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a pyrazole ring, a sulfonyl group, and a propanoic acid moiety. Its chemical structure can be represented as follows:
This configuration contributes to its unique biological properties, making it a subject of interest in various pharmacological studies.
Research indicates that this compound exhibits multiple mechanisms of action, which may include:
- Inhibition of Enzyme Activity : The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. This can have implications for diseases where enzyme regulation is critical.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains, potentially making it useful in treating infections.
Antimicrobial Activity
A study conducted by demonstrated the antimicrobial effects of various pyrazole derivatives, including those similar to this compound). The findings indicated that these compounds showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential therapeutic applications in treating bacterial infections.
Anti-inflammatory Effects
Another research effort highlighted the anti-inflammatory properties of related pyrazole compounds. It was found that they could reduce inflammatory markers in vitro, indicating that this compound might also be beneficial in managing inflammatory conditions .
Data Table: Summary of Biological Activities
| Activity | Observation | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus and E. coli | |
| Anti-inflammatory | Reduction of inflammatory markers | |
| Enzyme inhibition | Potential inhibition of specific enzymes |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. Recent advances have focused on optimizing these synthetic pathways to enhance yield and reduce reaction times .
Synthetic Pathway Example
- Starting Material : 1-Ethyl-1H-pyrazole
- Reagents : Sulfonyl chloride, propanoic acid derivatives
- Conditions : Typically conducted under reflux conditions with appropriate solvents (e.g., acetonitrile).
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 3-(((1-ethyl-1H-pyrazol-3-yl)methyl)sulfonyl)propanoic acid?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrazole core. A plausible route includes:
Alkylation : Introduction of the ethyl group at the pyrazole nitrogen.
Sulfonation : Reaction of the pyrazole-methyl group with sulfonylating agents (e.g., chlorosulfonic acid).
Propanoic Acid Formation : Coupling via Michael addition or ester hydrolysis.
Key challenges include controlling regioselectivity during sulfonation and avoiding over-oxidation. For analogous pyrazole-propanoic acid syntheses, regioselective aza-Michael reactions have been utilized .
- Characterization : Confirm intermediates using -NMR (e.g., ethyl group protons at δ ~1.3–1.5 ppm) and LC-MS for purity (>95%) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Safety Measures :
- PPE : Full chemical-resistant suits, nitrile gloves, and safety goggles.
- Respiratory Protection : Use NIOSH-certified P95 respirators for low exposure; OV/AG-P99 for higher concentrations .
- Environmental Controls : Avoid drainage release due to potential aquatic toxicity. No acute toxicity data is available, so assume precautionary limits (e.g., <1 mg/m airborne) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Primary Methods :
- NMR : - and -NMR to confirm the ethyl group (δ 1.3–1.5 ppm), sulfonyl (δ ~3.5–4.0 ppm), and carboxylic acid protons (δ ~12–13 ppm).
- FT-IR : Carboxylic acid C=O stretch (~1700 cm), sulfonyl S=O (~1350–1150 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated 273.3 g/mol).
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Challenges : The sulfonyl group may induce conformational flexibility, complicating refinement. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. Key steps include:
Data Collection : High-resolution (<1.0 Å) data to resolve sulfonyl oxygen positions.
Twinned Data Handling : Use SHELXE for iterative phasing if twinning occurs .
- Case Study : Pyrazole derivatives with sulfonyl groups often exhibit pseudo-symmetry, requiring restraints on bond lengths/angles during refinement .
Q. What role does the sulfonyl group play in modulating biological activity?
- Mechanistic Insights : The sulfonyl moiety enhances hydrogen-bonding capacity and metabolic stability. Comparative studies of sulfonyl vs. methyl analogs show improved binding affinity to enzymes like cyclooxygenase-2 (COX-2). Computational docking (e.g., AutoDock Vina) predicts interactions with catalytic serine residues in proteases .
- Experimental Validation : Radiolabeled () analogs can track target engagement in vitro .
Q. How can conflicting solubility data in literature be resolved?
- Contradiction Analysis : Discrepancies may arise from polymorphic forms (e.g., amorphous vs. crystalline). Techniques to clarify:
DSC/TGA : Identify polymorph transitions (endothermic peaks ~150–200°C).
PXRD : Compare experimental patterns with simulated data from single-crystal structures .
- Case Example : A 2021 study resolved similar contradictions for a pyrazole-sulfonyl analog by isolating stable polymorphs via solvent evaporation .
Q. What computational approaches predict the compound’s pharmacokinetic properties?
- In Silico Methods :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
